Monobromobimane
Monobromobimane
Monobromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing three methyl substituents at positions 2, 5 and 6 as well as a bromomethyl substituent at the 3-position. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole.
Bromobimane is an organobromide compound. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625)
Bromobimane is an organobromide compound. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625)
Brand Name:
Vulcanchem
CAS No.:
71418-44-5
VCID:
VC20756523
InChI:
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES:
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Molecular Formula:
C10H11BrN2O2
Molecular Weight:
271.11 g/mol
Monobromobimane
CAS No.: 71418-44-5
Cat. No.: VC20756523
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.

Description | Monobromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing three methyl substituents at positions 2, 5 and 6 as well as a bromomethyl substituent at the 3-position. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole. Bromobimane is an organobromide compound. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625) |
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CAS No. | 71418-44-5 |
Molecular Formula | C10H11BrN2O2 |
Molecular Weight | 271.11 g/mol |
IUPAC Name | 7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione |
Standard InChI | InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 |
Standard InChI Key | AHEWZZJEDQVLOP-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C |
Canonical SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C |
Appearance | Assay:≥98%A crystalline solid |
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